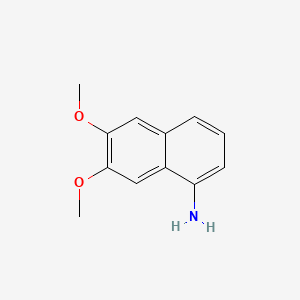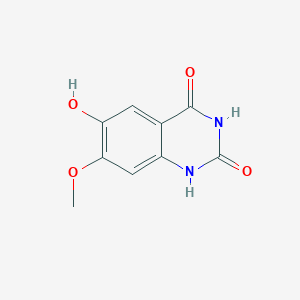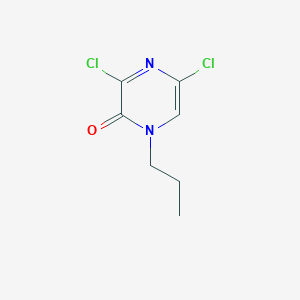
3,5-Dichloro-1-propylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-1-propylpyrazin-2(1H)-one: is a chemical compound belonging to the pyrazinone family It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a propyl group at the 1st position, and a pyrazinone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-1-propylpyrazin-2(1H)-one typically involves the chlorination of a pyrazinone precursor followed by the introduction of a propyl group. One common method includes:
Chlorination: Starting with a pyrazinone compound, chlorination is carried out using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce chlorine atoms at the desired positions.
Alkylation: The chlorinated intermediate is then subjected to alkylation using a propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the propyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: 3,5-Dichloro-1-propylpyrazin-2(1H)-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products:
Oxidation: Oxidized derivatives of the pyrazinone core.
Reduction: Reduced pyrazinone derivatives.
Substitution: Substituted pyrazinone compounds with various functional groups.
科学的研究の応用
Chemistry: 3,5-Dichloro-1-propylpyrazin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring pyrazinones.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with therapeutic effects.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3,5-Dichloro-1-propylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atoms and propyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.
類似化合物との比較
3,5-Dichloropyrazin-2(1H)-one: Lacks the propyl group, leading to different reactivity and applications.
1-Propylpyrazin-2(1H)-one:
3,5-Dichloro-1-methylpyrazin-2(1H)-one: Similar structure but with a methyl group instead of a propyl group, leading to variations in reactivity and applications.
Uniqueness: 3,5-Dichloro-1-propylpyrazin-2(1H)-one is unique due to the combination of chlorine atoms and a propyl group, which imparts specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H8Cl2N2O |
|---|---|
分子量 |
207.05 g/mol |
IUPAC名 |
3,5-dichloro-1-propylpyrazin-2-one |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-3-11-4-5(8)10-6(9)7(11)12/h4H,2-3H2,1H3 |
InChIキー |
HRAFLPIJOCDPTI-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(N=C(C1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
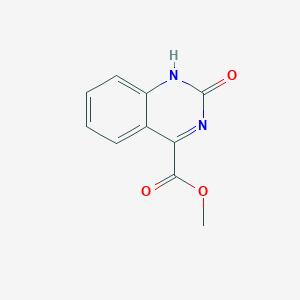
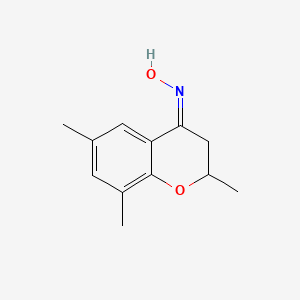
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)
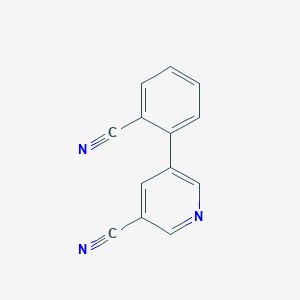
![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)
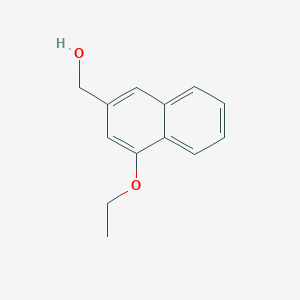

![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)

